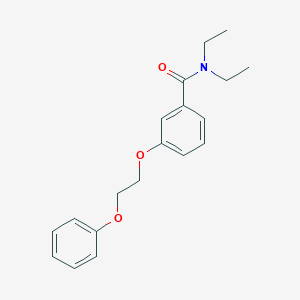

N,N-diethyl-3-(2-phenoxyethoxy)benzamide

Beschreibung

N,N-Diethyl-3-(2-phenoxyethoxy)benzamide is a synthetic benzamide derivative characterized by a diethylamide group at the benzamide nitrogen and a 3-(2-phenoxyethoxy) substituent on the benzene ring.

Eigenschaften

Molekularformel |

C19H23NO3 |

|---|---|

Molekulargewicht |

313.4g/mol |

IUPAC-Name |

N,N-diethyl-3-(2-phenoxyethoxy)benzamide |

InChI |

InChI=1S/C19H23NO3/c1-3-20(4-2)19(21)16-9-8-12-18(15-16)23-14-13-22-17-10-6-5-7-11-17/h5-12,15H,3-4,13-14H2,1-2H3 |

InChI-Schlüssel |

KDUPQVQPPVCYCD-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2 |

Kanonische SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

DEET (N,N-Diethyl-3-methylbenzamide)

- Substituent : 3-methyl group.

- Key Properties: DEET is a gold-standard insect repellent with high volatility and efficacy against mosquitoes (e.g., Anopheles, Aedes). In comparative studies, DEET (at 1.2 mg/cm²) provided 100% protection against An. stephensi and Ae. aegypti for 6–11 hours .

- Comparison: The 3-(2-phenoxyethoxy) group in the target compound introduces greater steric bulk and lipophilicity compared to DEET’s methyl group. The ether linkage in the phenoxyethoxy group could enhance hydrogen-bonding capacity, altering interactions with mosquito olfactory receptors.

Advanced Odomos (N,N-Diethylbenzamide)

- Substituent: No 3-substituent (parent benzamide).

- Key Properties: At 10 mg/cm², Odomos provided 11 hours of protection against Anopheles and 6 hours against Ae. aegypti, matching DEET’s efficacy .

- Comparison: The absence of a 3-substituent in Odomos contrasts sharply with the target compound, suggesting that 3-substitution is critical for optimizing repellent activity. The phenoxyethoxy group may improve target specificity or duration compared to unsubstituted benzamides.

N-(Anilinocarbonothioyl) Benzamide Derivatives

- Substituent : Thiourea groups at the 3-position.

- Key Properties: Derivatives like N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide showed 86.6–87.7% inhibition in antioxidant assays, highlighting the role of electron-donating substituents (e.g., hydroxyl, methoxy) in enhancing bioactivity .

- Comparison: The 2-phenoxyethoxy group in the target compound is less polar than thiourea but may offer similar steric effects. Its ether-oxygen could participate in weaker hydrogen bonding compared to thiourea’s sulfur and nitrogen.

Trifluoromethyl-Substituted Analogues

- Substituent : 3-Trifluoromethyl (e.g., N,N-Diethyl-3-(trifluoromethyl)benzamide).

- Key Properties :

- Comparison: The phenoxyethoxy group’s flexibility and larger size may reduce metabolic degradation compared to rigid, electronegative trifluoromethyl groups.

Data Table: Comparative Analysis of Benzamide Derivatives

Mechanistic and Structural Insights

- Substituent Effects: Electron-Donating Groups (e.g., methoxy, hydroxyl): Enhance antioxidant and receptor-binding activities via hydrogen bonding . Lipophilic Groups (e.g., methyl, phenoxyethoxy): Improve skin retention and repellent duration but may reduce volatility . Bulkier Substituents (e.g., phenoxyethoxy vs. Ae. aegypti).

- Positional Isomerism: Compounds like N-(4-amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide demonstrate that substituent position (2- vs. 3-) significantly impacts bioactivity, suggesting the 3-position is optimal for repellents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.